1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine
Description
1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine is a synthetic guanidine derivative featuring a chlorinated benzylidene moiety and a 1,2,4-triazole ring. Its structure combines a planar aromatic system (4-chlorobenzylidene) with a triazole heterocycle, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that influence its crystallographic packing and reactivity.
Properties
Molecular Formula |
C10H9ClN6 |
|---|---|
Molecular Weight |
248.67 g/mol |
IUPAC Name |
(1E)-1-[(4-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-5-yl)guanidine |
InChI |
InChI=1S/C10H9ClN6/c11-8-3-1-7(2-4-8)5-13-9(12)16-10-14-6-15-17-10/h1-6H,(H3,12,14,15,16,17)/b13-5+ |
InChI Key |
JRTGPPAJVDRTHB-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C(=N/C2=NC=NN2)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NC(=NC2=NC=NN2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine typically involves the condensation of 4-chlorobenzaldehyde with 3-(1H-1,2,4-triazol-5-yl)guanidine under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The chlorobenzylidene group may participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could produce a variety of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other triazole- and guanidine-based derivatives, such as (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (hereafter referred to as Compound A) described in . Below is a comparative analysis:
Key Differences:
Substituent Position: The chlorobenzylidene group in the target compound is para-substituted (4-chloro), whereas Compound A features ortho-substituted (2-chloro) benzylidene groups.
Heteroatom Composition: The guanidine moiety in the target compound introduces additional hydrogen-bond donors (N–H groups), which may enhance its solubility or binding affinity compared to Compound A’s thione group.
Crystallographic Behavior : Compound A forms a six-membered supramolecular assembly via O–H···S and N–H···S bonds, whereas the target compound’s packing remains uncharacterized. However, analogous guanidine derivatives often exhibit layered or helical arrangements due to strong N–H···N interactions.
Methodological Considerations:
- Structural Analysis : Both compounds require advanced crystallographic software for refinement. For example, SHELXL is widely used for small-molecule refinement, while WinGX provides an integrated suite for data processing.
- Visualization : ORTEP-3 enables detailed graphical representation of thermal ellipsoids and hydrogen-bond networks, critical for comparing molecular conformations.
Research Findings and Implications
- Antimicrobial Activity: Triazole-guanidine hybrids often exhibit activity against Gram-positive bacteria and fungi due to their ability to disrupt cell membranes or inhibit enzymes like lanosterol demethylase.
- Material Science : The rigidity of the chlorobenzylidene group may enhance thermal stability in polymer composites.
Biological Activity
1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine, often referred to in literature as a triazole derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Chemical Structure
The chemical formula of this compound is . The structure features a triazole ring, which is known for its role in numerous biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth at certain concentrations.
Anticancer Properties
Triazole derivatives are also recognized for their anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and increased cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.0 | Induction of apoptosis via caspase activation |
| MCF-7 | 20.0 | Cell cycle arrest and apoptosis induction |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its possible application in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on HepG2 Cells : A study published in Pharmaceutical Research demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. The study attributed this effect to the compound's ability to activate apoptotic pathways through mitochondrial dysfunction.
- Inflammation Model : In a murine model of inflammation, administration of the compound reduced edema formation significantly compared to controls. The reduction was correlated with decreased levels of inflammatory markers.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives like this compound is influenced by structural modifications. Substituents on the benzylidene moiety play a crucial role in enhancing activity against specific targets. For example:
- Chloro Group : Enhances antimicrobial activity.
- Triazole Ring : Essential for anticancer properties due to its ability to chelate metal ions and interact with DNA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
